molecular formula C20H19FN4OS B2354538 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide CAS No. 847406-99-9

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide

Cat. No. B2354538
CAS RN: 847406-99-9
M. Wt: 382.46
InChI Key: WVTPHILXAMCCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Monoamine Oxidase Inhibition

Research indicates that derivatives of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide, particularly those with substituted pyrazole rings, show significant inhibition of human monoamine oxidase (hMAO). This suggests potential therapeutic applications in the treatment of neurological disorders related to MAO activity (Şentürk et al., 2012).

Anticonvulsant Properties

Compounds structurally related to this chemical, such as those with substituted imidazo pyrazole rings, have demonstrated anticonvulsant properties. This suggests potential applications in the development of new antiepileptic drugs (Ahsan et al., 2013).

Antiviral Activity

Analogues of this compound, especially those with biphenyl derivatives of imidazo pyridine, have been shown to inhibit viral replication, including that of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), suggesting their potential as antiviral agents (Enguehard-Gueiffier et al., 2013).

Photophysical Characteristics

Studies on closely related compounds, like imidazo pyridines, have explored their photophysical properties. This research can aid in understanding the molecular behavior of similar compounds in different environments, which is crucial in designing fluorescence-based sensors and probes (Behera et al., 2015).

Crystal Structure Analysis

Detailed crystallographic studies have been conducted on similar compounds, revealing insights into molecular interactions and packing in the crystalline state. Such information is vital for understanding the physicochemical properties and potential applications of these compounds (Kumara et al., 2017).

Potential Antimicrobial Properties

Several related compounds have shown promising antimicrobial activities. This suggests the potential utility of these derivatives in the development of new antimicrobial agents (Hussain & Kaushik, 2015).

properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-26-16-4-2-3-15(11-16)24-20(27)25-10-9-17-18(23-12-22-17)19(25)13-5-7-14(21)8-6-13/h2-8,11-12,19H,9-10H2,1H3,(H,22,23)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTPHILXAMCCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCC3=C(C2C4=CC=C(C=C4)F)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.